molecular formula C27H22N2O4S2 B12151901 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12151901
M. Wt: 502.6 g/mol
InChI Key: OFOVJEIBGFSDGT-ULJHMMPZSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a thioxo (C=S) group at position 2 and a benzylidene substituent at position 3. The (5Z)-configuration indicates the stereochemistry of the benzylidene moiety. Key structural features include:

  • Benzyloxy group at the para position of the benzamide moiety.
  • 4-(Prop-2-en-1-yloxy)benzylidene substituent, introducing a propenyl ether group on the aromatic ring.
  • Thioxo-1,3-thiazolidin-4-one scaffold, which is critical for bioactivity in related compounds, such as enzyme inhibition or antimicrobial effects .

The compound’s synthesis likely involves cyclocondensation of a substituted benzaldehyde with a thiazolidinone precursor, followed by functionalization of the benzamide group.

Properties

Molecular Formula

C27H22N2O4S2

Molecular Weight

502.6 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C27H22N2O4S2/c1-2-16-32-22-12-8-19(9-13-22)17-24-26(31)29(27(34)35-24)28-25(30)21-10-14-23(15-11-21)33-18-20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,28,30)/b24-17-

InChI Key

OFOVJEIBGFSDGT-ULJHMMPZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Benzylidene Formation: The benzylidene group can be introduced through a condensation reaction between an aldehyde and a ketone or thioamide.

    Benzyloxy Group Introduction: The benzyloxy group is typically introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy or prop-2-en-1-yloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes can be utilized in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Tools and Validation

  • Crystallography : SHELX programs () and WinGX () are used for structural confirmation.
  • Spectroscopy : ¹H/¹³C NMR and IR data () are critical for verifying tautomeric forms (e.g., thione vs. thiol in ).

Biological Activity

4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiazolidinone ring, a benzamide moiety, and a benzyloxy group, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C27H22N2O4S2C_{27}H_{22}N_{2}O_{4}S_{2} with a molecular weight of approximately 502.60 g/mol. Its IUPAC name is N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide. The structural complexity is indicative of its potential for diverse biological activity.

The biological activity of 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidinone component is known to inhibit various enzymes, potentially affecting metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. The benzyloxy group may enhance cellular uptake, thereby increasing bioavailability and efficacy.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase 4A3 (PTP4A3), which is implicated in cancer progression. The IC50 value for this compound has been reported in the nanomolar range, indicating strong inhibitory activity against PTP4A3 . This suggests that the compound may play a role in anticancer therapies by modulating signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

In addition to its anticancer properties, 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has been investigated for neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. For instance, derivatives of the benzyloxy group have shown potent MAO-B inhibition with IC50 values as low as 0.062 µM . This suggests that the compound could be beneficial in treating conditions like Parkinson's disease by preventing the breakdown of neuroprotective neurotransmitters.

Study on Cancer Cell Lines

In vitro studies conducted on various cancer cell lines revealed that 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide effectively reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Neuroprotection in Animal Models

Animal studies have indicated that compounds similar to this benzamide derivative can protect against neurotoxic insults. For example, administration of related compounds prior to exposure to neurotoxins resulted in reduced neuronal death and improved behavioral outcomes .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other known inhibitors:

Compound Target IC50 (nM) Selectivity
4-(benzyloxy)-N-{(5Z)...PTP4A3<100High
Compound AMAO-B62Moderate
Compound BMAO-A/B1400/20Low

This table illustrates that while several compounds exhibit inhibitory activity against similar targets, the selectivity and potency of 4-(benzyloxy)-N-{(5Z)-... make it a promising candidate for further research.

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